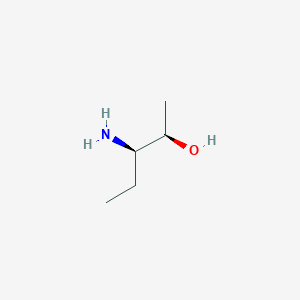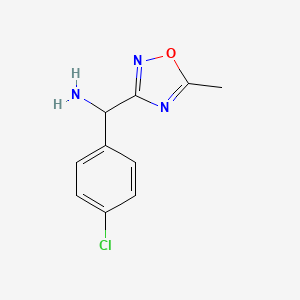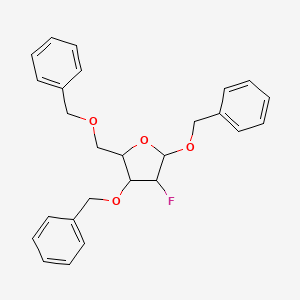
(2R,3R)-3-aminopentan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-3-アミノペンタン-2-オールは、2つのキラル中心を持つキラルアミノアルコールです。
準備方法
合成ルートと反応条件
(2R,3R)-3-アミノペンタン-2-オールの合成は、いくつかの方法で達成できます。一般的なアプローチの1つは、キラル触媒または試薬を使用して対応するケトンを還元し、目的の立体化学を確保することです。 たとえば、キラルボラン試薬を用いた3-アミノペンタン-2-オンの還元により、高いエナンチオマー純度で(2R,3R)-3-アミノペンタン-2-オールを得ることができます .
工業生産方法
(2R,3R)-3-アミノペンタン-2-オールの工業生産は、多くの場合、生体触媒または微生物発酵プロセスを使用します。これらの方法は、高い選択性と環境への配慮という利点があります。 たとえば、大腸菌または枯草菌などの微生物の遺伝子組み換え株を使用して、発酵により(2R,3R)-3-アミノペンタン-2-オールを生産することができます .
化学反応の分析
反応の種類
(2R,3R)-3-アミノペンタン-2-オールは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、対応するケトンまたはアルデヒドに酸化される可能性があります。
還元: 還元反応は、この化合物をさらに修飾して、さまざまなアルコールまたはアミンを生成することができます。
置換: 求核置換反応は、分子に異なる官能基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) は、頻繁に使用される還元剤です。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、(2R,3R)-3-アミノペンタン-2-オールの酸化は、3-アミノペンタン-2-オンを生じさせる可能性がありますが、還元はさまざまなアルコール誘導体を生じさせる可能性があります .
科学研究への応用
化学
化学において、(2R,3R)-3-アミノペンタン-2-オールは、複雑な分子の合成のためのキラルビルディングブロックとして使用されます。 その独自の立体化学は、不斉合成とエナンチオマー的に純粋な化合物の生成に役立ちます .
生物学
生物学的研究において、(2R,3R)-3-アミノペンタン-2-オールは、生物学的に活性な分子の前駆体としての可能性について研究されています。 これは、アミノ酸誘導体やその他の生物活性化合物の合成に使用できます .
医学
医学において、(2R,3R)-3-アミノペンタン-2-オールは、潜在的な治療応用について研究されています。 これは、鎮痛剤や抗炎症剤などの医薬品の合成における中間体として役立ちます .
産業
工業的には、(2R,3R)-3-アミノペンタン-2-オールは、ファインケミカルや特殊材料の製造に使用されます。 そのキラル性は、光学活性化合物の製造における用途に適しています .
科学的研究の応用
Chemistry
In chemistry, (2R,3R)-3-aminopentan-2-ol is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for asymmetric synthesis and the production of enantiomerically pure compounds .
Biology
In biological research, this compound is studied for its potential as a precursor to biologically active molecules. It can be used in the synthesis of amino acid derivatives and other bioactive compounds .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It can serve as an intermediate in the synthesis of pharmaceuticals, including drugs with analgesic and anti-inflammatory properties .
Industry
Industrially, this compound is used in the production of fine chemicals and specialty materials. Its chiral nature makes it suitable for applications in the production of optically active compounds .
作用機序
(2R,3R)-3-アミノペンタン-2-オールの作用機序は、特定の分子標的や経路との相互作用を含みます。たとえば、生物系では、酵素または受容体のリガンドとして作用し、その活性を調節することができます。 正確な機序は、特定の用途と化合物が使用される分子コンテキストによって異なります .
類似化合物の比較
類似化合物
(2S,3S)-3-アミノペンタン-2-オール: これは、(2R,3R)-3-アミノペンタン-2-オールのエナンチオマーであり、類似の化学的性質を持っていますが、生物学的活性は異なります。
(2R,3S)-3-アミノペンタン-2-オール: このジアステレオマーは、異なる立体化学を持ち、異なる反応性と生物学的効果を示す可能性があります。
(2S,3R)-3-アミノペンタン-2-オール: 異なる立体化学的性質を持つ別のジアステレオマー.
独自性
(2R,3R)-3-アミノペンタン-2-オールの独自性は、その特定の立体化学にあり、これにより独自の反応性と生物学的活性が付与されます
類似化合物との比較
Similar Compounds
(2S,3S)-3-aminopentan-2-ol: This is the enantiomer of (2R,3R)-3-aminopentan-2-ol and has similar chemical properties but different biological activities.
(2R,3S)-3-aminopentan-2-ol: This diastereomer has different stereochemistry and may exhibit different reactivity and biological effects.
(2S,3R)-3-aminopentan-2-ol: Another diastereomer with distinct stereochemical properties.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts unique reactivity and biological activity
特性
分子式 |
C5H13NO |
|---|---|
分子量 |
103.16 g/mol |
IUPAC名 |
(2R,3R)-3-aminopentan-2-ol |
InChI |
InChI=1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3/t4-,5-/m1/s1 |
InChIキー |
BKFGLDUWYUYHRF-RFZPGFLSSA-N |
異性体SMILES |
CC[C@H]([C@@H](C)O)N |
正規SMILES |
CCC(C(C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 2-[[(3-bromophenoxy)acetyl]amino]-](/img/structure/B12108897.png)

![2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;hydrochloride](/img/structure/B12108910.png)
![2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12108918.png)

![[3'-(Hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B12108925.png)
![N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine-phenylmethyl Ester](/img/structure/B12108927.png)
![4H-furo[3,2-b]indole-2-carboxylic acid methyl ester](/img/structure/B12108936.png)


![4-[2-(2-Methoxyphenoxy)acetamido]butanoic acid](/img/structure/B12108953.png)
![10,13-Dibromodibenzo[a,c]phenazine](/img/structure/B12108960.png)
![2-[(6-Methoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12108962.png)
![3-[4,5-Dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12108967.png)
